molecular formula C56H98O42 B1458251 (2-Hydroxyethyl)-b-cyclodextrin CAS No. 128446-32-2

(2-Hydroxyethyl)-b-cyclodextrin

Número de catálogo B1458251
Número CAS: 128446-32-2
Peso molecular: 1443.3 g/mol
Clave InChI: PCWPQSDFNIFUPO-VDQKLNDWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Hydroxyethyl)-b-cyclodextrin (HEBCD) is a cyclic oligosaccharide that has gained significant attention in the scientific community due to its unique properties. HEBCD is a water-soluble compound that is widely used in various fields, including pharmaceuticals, food, and cosmetics.

Aplicaciones Científicas De Investigación

Cellular Internalization and Effects

Studies have also focused on the endocytosis of cyclodextrins like (2-hydroxylpropyl)-beta-cyclodextrin (HPBCD) and their effects on cellular pathways. Research on HeLa cells demonstrated that these cyclodextrin derivatives enter the cells and impact cellular functions like NF-kappa B pathway induction, autophagy, and lysosome formation. These studies are crucial for understanding the intracellular effects of cyclodextrins and their potential therapeutic applications (Rusznyák et al., 2022).

Physicochemical Properties and Complex Formation

The structural and physicochemical properties of cyclodextrins significantly contribute to their applications in scientific research. Their unique molecular structure allows them to interact with drug molecules to form inclusion complexes, offering various advantages like enhanced aqueous solubility, stability, and bioavailability of drugs. Cyclodextrins are also known for their ability to prevent drug-drug interactions and minimize sensory irritations like unpleasant taste and smell. Understanding the forces involved in complex formation and the types of complexes formed is essential for exploiting cyclodextrins in pharmaceutical formulations (Jambhekar & Breen, 2016).

Drug Delivery Systems

Cyclodextrins are versatile aids in pharmaceutical technology, crucial for formulating a wide range of drug delivery devices. They can form supramolecular structures with drugs and macromolecules, allowing their use not only as drug solubilizers but also as true delivery systems. This includes applications in solid and semi-solid drug delivery systems across macro to nanoparticulate scales (Otero-Espinar et al., 2010).

Propiedades

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-37,39,41,43,45,47,49-heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98O42/c57-1-8-78-43-29(71)36-22(15-64)85-50(43)92-37-23(16-65)86-52(44(30(37)72)79-9-2-58)94-39-25(18-67)88-54(46(32(39)74)81-11-4-60)96-41-27(20-69)90-56(48(34(41)76)83-13-6-62)98-42-28(21-70)91-55(49(35(42)77)84-14-7-63)97-40-26(19-68)89-53(47(33(40)75)82-12-5-61)95-38-24(17-66)87-51(93-36)45(31(38)73)80-10-3-59/h22-77H,1-21H2/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWPQSDFNIFUPO-VDQKLNDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C2C(OC1OC3C(OC(C(C3O)OCCO)OC4C(OC(C(C4O)OCCO)OC5C(OC(C(C5O)OCCO)OC6C(OC(C(C6O)OCCO)OC7C(OC(C(C7O)OCCO)OC8C(OC(O2)C(C8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)OCCO)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)OCCO)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)OCCO)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)OCCO)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)OCCO)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyethyl)-b-cyclodextrin

Citations

For This Compound
8
Citations
T Irie, K Fukunaga, A Yoshida, K Uekama… - Pharmaceutical …, 1988 - Springer
… Distribution of the substitution degree in preparations of (top to bottom) 2~hydroxyethyl—B~cyclodextrin, 3-hydroxypropyl-Bcyclodextrin, and 2-hydroxyisobutyl-B-cyclodextrin. The …
Number of citations: 47 link.springer.com
A Sasse, W Schunack, H Stark - Biomedical Chromatography, 2001 - Wiley Online Library
Enantiomeric separations by cyclodextrin‐modified capillary electrophoresis of chiral carbamates containing a 4‐substituted imidazole heterocycle, pharmacologically acting as …
MG Quaglia, E Donati, N Desideri… - Chirality: The …, 2002 - Wiley Online Library
Fenticonazole is a chiral antifungal agent, used in therapy as the racemic mixture. The investigation on the chirality of fenticonazole is reported in this study. rac‐Fenticonazole was …
Number of citations: 25 onlinelibrary.wiley.com
ME BREWSTER, W SIMPKNSti, C STERN - researchgate.net
The general use of cyclodextrins in drugformulations is reuiewed. The ability of cyclodextrins to form reuersible inclusion complexes with many drugs can eliminate uarious undesirable …
Number of citations: 0 www.researchgate.net
RCRPJ Sheskey, ME Quinn - 2009 - ds.amu.edu.et
Pharmaceutical dosage forms contain both pharmacologically active compounds and excipients added to aid the formulation and manufacture of the subsequent dosage form for …
Number of citations: 283 ds.amu.edu.et
F FRPharmS, MIP CPhys - 1986 - ds.amu.edu.et
Pharmaceutical dosage forms contain both pharmacologically active compounds and excipients added to aid the formulation and manufacture of the subsequent dosage form for …
Number of citations: 0 ds.amu.edu.et
RC Rowe, P Sheskey, M Quinn - 2009 - repositorio.ub.edu.ar
Pharmaceutical dosage forms contain both pharmacologically active compounds and excipients added to aid the formulation and manufacture of the subsequent dosage form for …
Number of citations: 200 repositorio.ub.edu.ar
池田華子 - 化學工業, 2019 - shingi.jst.go.jp
光信号は, 角膜→ 水晶体→ 硝子体を通り, 網膜に到達し, 像を結ぶ. 網膜は 10 層からなり, 最も外側の層に網膜色素上皮 (RPE) 細胞がある. メラニン色素を含み, 網膜内に入る余分な光を吸収し, …
Number of citations: 3 shingi.jst.go.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.